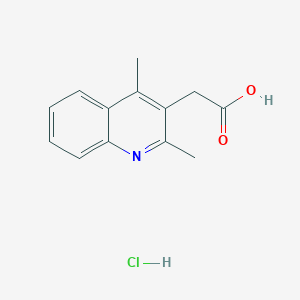

2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride

描述

2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride is a chemical compound that has garnered attention due to its potential applications in various scientific fields. It is known for its unique structure, which includes a quinoline ring substituted with two methyl groups and an acetic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications.

属性

IUPAC Name |

2-(2,4-dimethylquinolin-3-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2.ClH/c1-8-10-5-3-4-6-12(10)14-9(2)11(8)7-13(15)16;/h3-6H,7H2,1-2H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAKLXOGLLFBJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=CC=CC=C12)C)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585872 | |

| Record name | (2,4-Dimethylquinolin-3-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943825-15-8 | |

| Record name | (2,4-Dimethylquinolin-3-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-dimethylquinolin-3-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride typically involves the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Substitution with Methyl Groups:

Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced via a Grignard reaction, where the quinoline derivative reacts with ethyl magnesium bromide followed by hydrolysis.

Formation of the Hydrochloride Salt: The final step involves the reaction of the synthesized 2-(2,4-Dimethylquinolin-3-yl)acetic acid with hydrochloric acid to form the hydrochloride salt

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

Purification Techniques: Such as recrystallization and chromatography to obtain high-purity products.

Quality Control: Rigorous testing using techniques like NMR, HPLC, and LC-MS to ensure the compound meets industry standards.

化学反应分析

Types of Reactions

2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst

Major Products

Oxidation Products: Quinoline N-oxide derivatives.

Reduction Products: Dihydroquinoline derivatives.

Substitution Products: Halogenated quinoline derivatives.

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that modifications in the quinoline structure can enhance antibacterial efficacy against various strains of bacteria, including Escherichia coli and Klebsiella pneumoniae . The 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride may similarly exhibit such properties due to its structural similarities to known antibacterial agents.

Topoisomerase Inhibition

Quinoline derivatives have been reported as effective inhibitors of bacterial DNA gyrase and topoisomerases, which are critical targets in antibiotic development. The inhibition of these enzymes disrupts bacterial DNA replication and transcription processes . Further studies are warranted to evaluate the specific inhibitory action of this compound on these enzymes.

Anti-inflammatory Properties

Some quinoline derivatives have shown anti-inflammatory effects in preclinical models. These compounds can modulate inflammatory pathways, making them potential candidates for developing anti-inflammatory drugs. Investigations into the anti-inflammatory mechanisms of this compound could provide insights into its therapeutic potential .

Agricultural Applications

Pesticidal Activity

The compound has been explored for its potential use in agricultural applications as a pesticide. Studies indicate that quinoline derivatives can enhance the efficacy of fungicides and insecticides when used in combination . The potential synergistic effects of this compound with existing agricultural chemicals could lead to improved pest control strategies.

Plant Growth Regulation

Research has indicated that certain quinoline derivatives can influence plant growth and development. They may act as growth regulators that enhance crop yield and resilience against environmental stressors . Future studies should focus on the specific effects of this compound on various plant species.

Material Science Applications

Synthesis of Functional Materials

The unique chemical structure of this compound makes it a candidate for synthesizing novel materials with specific functionalities. Its application in creating advanced materials for electronics or photonics could be explored further .

Data Summary Table

Case Studies

- Antibacterial Efficacy Study : A comparative analysis of various quinoline derivatives showed that modifications at specific positions significantly enhanced their antibacterial activity against resistant strains. This suggests similar potential for this compound.

- Pesticidal Mixture Optimization : A study involving synergistic mixtures of quinoline derivatives with established pesticides demonstrated increased efficacy against common agricultural pests, indicating a promising avenue for further research on this compound's role in pest management.

作用机制

The mechanism of action of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets:

相似化合物的比较

Similar Compounds

2-(Quinolin-3-yl)acetic acid: Lacks the methyl groups, resulting in different chemical properties.

2-(2-Methylquinolin-3-yl)acetic acid: Contains only one methyl group, affecting its reactivity and applications.

2-(4-Methylquinolin-3-yl)acetic acid: Methyl group at a different position, leading to variations in its chemical behavior

Uniqueness

2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride is unique due to the presence of two methyl groups at specific positions on the quinoline ring, which enhances its stability and reactivity. This structural uniqueness makes it a valuable compound for various research and industrial applications .

生物活性

2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride, a compound belonging to the quinoline family, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₁₄ClN₁O₂

- CAS Number : 943825-15-8

- Molecular Weight : 251.71 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to act as an inhibitor of specific enzymes involved in neurotransmitter metabolism, particularly monoamine oxidase (MAO) and cholinesterase (ChE). These interactions lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which contribute to its neuroprotective effects.

- Antitumor Activity : Studies have shown that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : The compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values suggesting potent antitumor activity. Flow cytometry analysis revealed that the compound induced apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, this compound was tested for its ability to protect neuronal cells from oxidative damage. The results showed a marked decrease in cell death and an increase in cellular antioxidant defenses, supporting its potential use in treating neurodegenerative diseases such as Alzheimer’s.

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via HCl-mediated cyclization of precursors like 2-aminoacetophenone and acetylacetone derivatives. Optimization involves adjusting reaction temperature (e.g., 363 K), solvent choice (chloroform for recrystallization), and stoichiometric ratios of reactants to improve yield and purity .

- Key Parameters :

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Temperature | 363 K | |

| Solvent | Chloroform | |

| Yield | ~90% |

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Techniques :

- NMR Spectroscopy : and NMR in DMSO- or CDCl confirm proton environments and carbon frameworks. Peaks for methyl groups (2.4-dimethylquinoline) and the acetic acid moiety are diagnostic .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing planar quinoline rings and hydrogen-bonding patterns critical for stability .

Q. What are the solubility and stability profiles of the compound under varying pH and solvent conditions?

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO) but limited in water. Stability decreases in basic conditions due to deprotonation of the acetic acid group.

- Stability Table :

| Condition | Stability | Reference |

|---|---|---|

| pH 7.4 (aqueous) | Moderate (48 hrs) | |

| DMSO | Stable (>1 week) |

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between spectral and computational models of the compound’s conformation?

- Approach : Use SHELXL to refine X-ray data and compare with DFT-calculated geometries. Discrepancies in dihedral angles (e.g., C10–C9–C12–O1 = 73.64° in crystallography vs. ~80° in DFT) highlight environmental effects on conformation .

- Resolution Strategy : Validate computational models against experimental data using programs like ORTEP for Windows to visualize anisotropic displacement ellipsoids .

Q. What challenges arise in analyzing the compound’s bioactivity, and how can assay interference from its hydrochloride salt be mitigated?

- Challenges : The hydrochloride counterion may interfere with cellular assays (e.g., ionic strength effects).

- Solutions :

- Use ion-exchange chromatography to isolate the free base.

- Include salt controls in bioactivity assays to distinguish compound-specific effects .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling or PROTAC applications?

- Electronic Analysis : The electron-deficient quinoline ring facilitates nucleophilic substitution at the 3-position. For PROTACs, the acetic acid moiety serves as a semi-rigid linker, balancing flexibility and target engagement .

- Case Study : In PROTAC design, rigidity in the linker region (via 4-aryl piperidine analogs) enhances ternary complex formation, as shown in related compounds .

Q. What strategies are effective for resolving spectral overlaps in NMR caused by methyl groups and aromatic protons?

- Strategies :

- Use high-field NMR (≥500 MHz) and 2D techniques (COSY, HSQC) to decouple signals.

- Compare with deuterated analogs (e.g., 2-(n-decyl-d-amino)acetic acid hydrochloride) to assign overlapping peaks .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental pKa values for the acetic acid moiety?

- Root Cause : Solvent effects (e.g., DMSO vs. water) and computational approximations (e.g., gas-phase vs. solvated models).

- Resolution :

- Measure pKa experimentally via potentiometric titration.

- Use implicit solvent models (e.g., PCM) in DFT calculations for alignment .

Q. What experimental evidence supports or challenges the compound’s proposed mechanism in enzyme inhibition studies?

- Evidence : Crystallographic data showing binding to active sites (e.g., quinoline analogs in antimalarial targets) .

- Contradictions : Non-specific binding observed in fluorescence polarization assays due to hydrophobic interactions.

- Validation : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。